
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is a chemical compound with a molecular weight of 247.83 g/mol. It is widely used in scientific experiments and has various applications in different fields.
Preparation Methods
The preparation of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of organic reactions, including alkylation and amination . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in biochemical assays and studies involving cellular processes.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological processes .
Comparison with Similar Compounds
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but lacks the hydrochloride group.
1-(5-Methylthiophen-2-yl)pentan-1-amine: This compound has a similar structure but lacks the ethyl group.
1-(5-Methylthiophen-2-yl)pentan-1-amine hydrochloride: This compound has a similar structure but lacks the ethyl group.
The uniqueness of this compound hydrochloride lies in its specific structure and the presence of both the ethyl and hydrochloride groups, which may influence its chemical and biological properties.
Properties
Molecular Formula |
C12H21NS |
|---|---|
Molecular Weight |
211.37 g/mol |
IUPAC Name |
3-ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine |
InChI |
InChI=1S/C12H21NS/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12/h6-7,10-11H,4-5,8,13H2,1-3H3 |
InChI Key |
WQZUGLHIZMDPHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(S1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octane-4-carboxamide](/img/structure/B13269971.png)


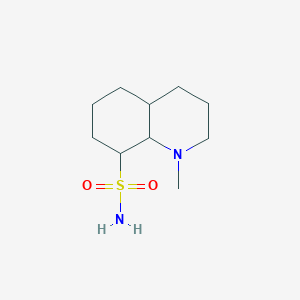
![5-[(4-Methylpent-1-yn-3-yl)amino]furan-2-carboxylic acid](/img/structure/B13269998.png)
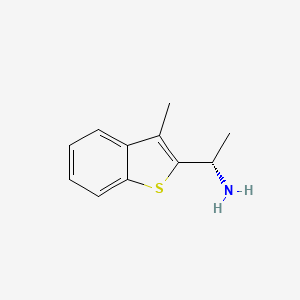
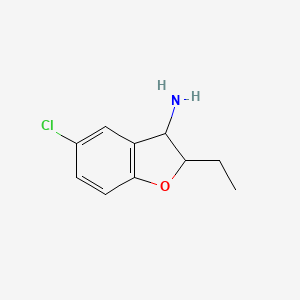
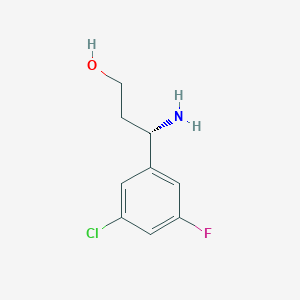
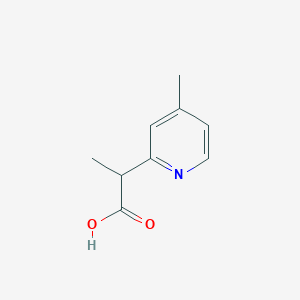
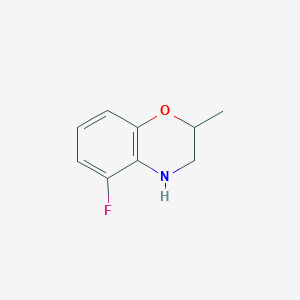
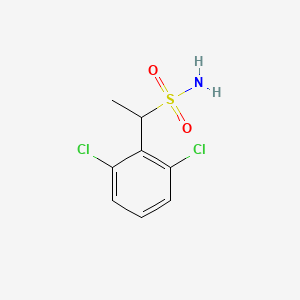

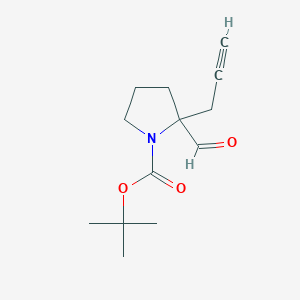
![3-[2-(Piperazin-1-yl)ethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13270059.png)
